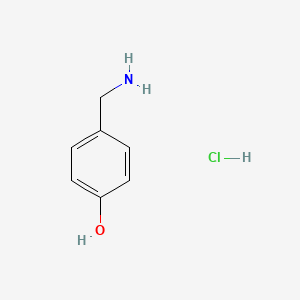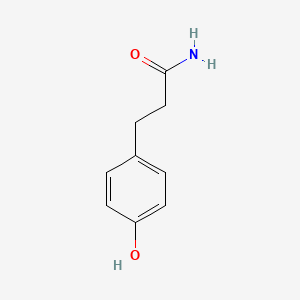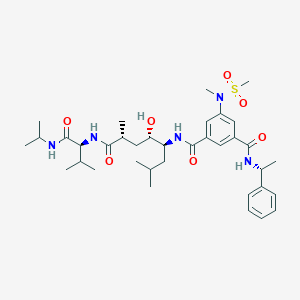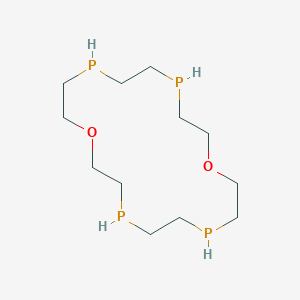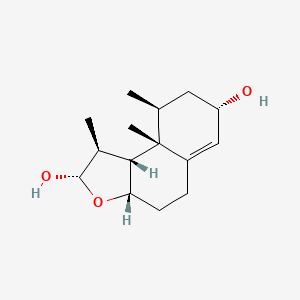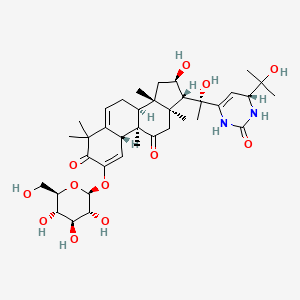
Ferrous gluconate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous gluconate hydrate, also known as iron(II) gluconate hydrate, is a compound commonly used as an iron supplement. It is the iron(II) salt of gluconic acid and is often utilized in the treatment of iron-deficiency anemia. The compound appears as a light yellow to brown powder with a slight caramel odor and is soluble in water .
Wirkmechanismus
Target of Action
Ferrous gluconate hydrate primarily targets the body’s hemoglobin, a protein in red blood cells responsible for carrying oxygen throughout the body . Iron is a crucial component of hemoglobin, and this compound provides a bioavailable form of iron to the body .
Mode of Action
this compound interacts with its targets by replenishing the body’s iron stores, which are necessary for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing a source of iron, this compound helps to prevent and treat this type of anemia .
Biochemical Pathways
The iron provided by this compound is incorporated into the heme component of hemoglobin . This process is part of the broader biochemical pathway of heme synthesis and hemoglobin production. When iron levels are sufficient, the production of hemoglobin is optimized, ensuring efficient oxygen transport in the body .
Pharmacokinetics
It is known that iron absorption can be influenced by various factors, including the presence of other nutrients in the diet, the iron status of the individual, and the form of iron present in the supplement .
Result of Action
The primary molecular effect of this compound’s action is the replenishment of the body’s iron stores, which are necessary for the production of hemoglobin . On a cellular level, this results in red blood cells that are adequately equipped to carry oxygen, leading to improved oxygen transport throughout the body . This can alleviate the symptoms of iron-deficiency anemia, such as fatigue and weakness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain dietary components can either enhance or inhibit iron absorption
Biochemische Analyse
Biochemical Properties
Ferrous gluconate hydrate plays a crucial role in various biochemical reactions, primarily due to its iron content. Iron is an essential element for the synthesis of hemoglobin and myoglobin, which are vital for oxygen transport and storage in the body . This compound interacts with several enzymes and proteins, including transferrin and ferritin, which are involved in iron transport and storage. The compound also participates in the electron transport chain, contributing to cellular respiration and energy production .
Cellular Effects
This compound influences various cellular processes, particularly those related to iron metabolism. It enhances the production of hemoglobin and myoglobin, thereby improving oxygen transport and storage in cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by providing the necessary iron for the synthesis of enzymes and other biomolecules . Additionally, this compound can impact the proliferation and differentiation of cells, particularly in the context of erythropoiesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to transferrin, a protein that transports iron in the blood, facilitating its uptake by cells . Once inside the cell, iron is stored in ferritin or utilized in the synthesis of hemoglobin and myoglobin . This compound also participates in the electron transport chain, where it acts as a cofactor for various enzymes involved in cellular respiration . This compound can influence gene expression by regulating the activity of iron-responsive elements in the genome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged storage due to potential degradation . In vitro studies have shown that this compound can maintain its activity for extended periods, although its long-term effects on cellular function may depend on the specific experimental conditions . In vivo studies have demonstrated that the compound can have sustained effects on iron metabolism and erythropoiesis over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound effectively treats iron deficiency anemia by increasing hemoglobin levels and improving overall iron status . At high doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal distress, liver damage, and oxidative stress . These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways related to iron metabolism. It is absorbed in the duodenum and upper jejunum, where it binds to transferrin for transport in the bloodstream . The compound is then delivered to various tissues, including the bone marrow, where it is utilized in the synthesis of hemoglobin . This compound also participates in the electron transport chain, contributing to ATP production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Transferrin plays a key role in transporting iron from the bloodstream to cells, where it is taken up via receptor-mediated endocytosis . Once inside the cell, iron is either stored in ferritin or incorporated into heme-containing proteins such as hemoglobin and myoglobin . The distribution of this compound within tissues is influenced by factors such as tissue iron demand and the presence of iron-regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with iron-binding proteins and transporters. Within cells, iron from this compound is directed to specific compartments, such as mitochondria, where it participates in the electron transport chain . Iron is also localized to the cytoplasm and nucleus, where it is involved in various metabolic processes and gene regulation . Post-translational modifications and targeting signals play a role in directing iron to these specific subcellular locations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous gluconate hydrate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The typical reaction involves dissolving gluconic acid in water and adding iron(II) sulfate or iron(II) chloride. The mixture is then heated and stirred to ensure complete reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving iron filings in gluconic acid solution. The reaction is carried out in large reactors with continuous stirring and heating. The product is then filtered, dried, and crystallized to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ferric gluconate.
Reduction: It can be reduced back to its elemental iron form under specific conditions.
Substitution: The compound can participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Zinc dust in the presence of sulfuric acid.
Substitution: Various ligands such as phosphates or sulfates in aqueous solutions.
Major Products Formed:
Oxidation: Ferric gluconate.
Reduction: Elemental iron.
Substitution: Iron(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ferrous gluconate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Widely used in the treatment of iron-deficiency anemia and as a dietary supplement.
Industry: Utilized as a food additive to enhance the color and nutritional value of processed foods, particularly in the canning of black olives
Vergleich Mit ähnlichen Verbindungen
Ferrous sulfate: Contains 20% elemental iron and is commonly used as an iron supplement.
Ferrous fumarate: Contains 33% elemental iron and is known for its high bioavailability.
Ferrous bisglycinate: A chelated form of iron with enhanced bioavailability and fewer gastrointestinal side effects
Uniqueness of Ferrous Gluconate Hydrate: this compound contains 12% elemental iron, making it less concentrated than ferrous sulfate and ferrous fumarate. it is often preferred due to its better tolerability and fewer gastrointestinal side effects. Its unique gluconate ligand also provides additional benefits in terms of solubility and absorption .
Eigenschaften
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS-Nummer |
299-29-6 |
Molekularformel |
C12H24FeO14 |
Molekulargewicht |
448.16 g/mol |
IUPAC-Name |
iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |
InChI-Schlüssel |
QDUZQOIJXPPTLY-IYEMJOQQSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Fe] |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Fe] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
Key on ui other cas no. |
299-29-6 |
Physikalische Beschreibung |
Dry Powder |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
526-95-4 (Parent) |
Haltbarkeit |
Aqueous solutions are stabilized by the addition of glucose. Affected by light & ferrous ion slowly oxidizes on exposure to air. Approx neutral solutions undergo rapid oxidation Oxidation retarded and stability improved by buffering to pH of 3.5 to 4.5 with citrate buffe |
Löslichkeit |
Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Herkunft des Produkts |
United States |
Q1: How does ferrous gluconate hydrate impact vitamin A stability in fortified milk?
A1: Research suggests that this compound can negatively affect vitamin A stability in fortified milk [, ]. Studies observed a greater loss of vitamin A in milk fortified with this compound compared to milk fortified with ferric pyrophosphate soluble or unfortified milk. This suggests that this compound may accelerate vitamin A degradation during processing and storage. The exact mechanism of this interaction requires further investigation [].
Q2: Does fortifying milk with this compound impact the sensory qualities of the milk?
A2: While this compound can be used to fortify milk, it's important to consider its potential impact on sensory properties. Research indicates that higher levels of this compound fortification led to more pronounced flavor defects compared to ferric pyrophosphate soluble []. This highlights the importance of careful optimization of fortification levels to minimize undesirable sensory changes in the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[butyl(ethyl)amino]propyl]-2-[6-(4-morpholinylsulfonyl)-3-oxo-1,4-benzothiazin-4-yl]acetamide](/img/structure/B1256912.png)


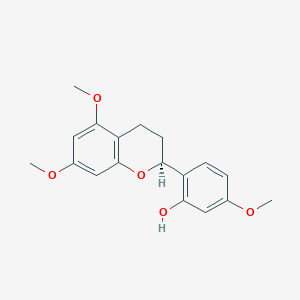
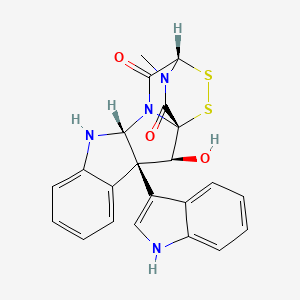
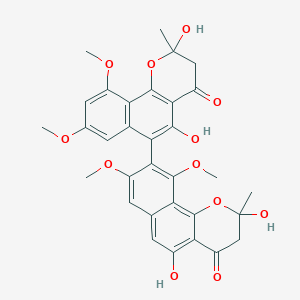
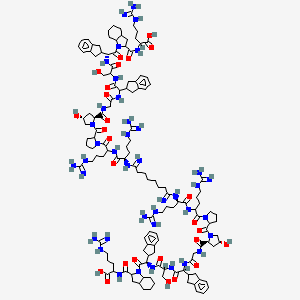
![N-cyclopropyl-1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinecarboxamide](/img/structure/B1256925.png)
